N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-9-7-14(8-10-15)22-20(24)19(23)21-13-16(17-5-3-11-26-17)18-6-4-12-27-18/h3-12,16H,2,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJTXLTBMCZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide can be described by its molecular formula . The compound features a central ethylene diamine backbone substituted with furan and ethoxy phenyl groups, which are believed to contribute to its biological properties.
Molecular Structure
| Component | Structure |
|---|---|
| Furan Groups | Two furan rings attached |
| Ethoxyphenyl Group | Ethoxy group on phenyl ring |
| Ethanediamide Backbone | Central amine functional groups |
Antioxidant Properties
Research has indicated that compounds containing furan rings exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals can be attributed to the furan moiety, which stabilizes free radicals through resonance stabilization. A study demonstrated that this compound showed a dose-dependent increase in antioxidant activity in vitro, outperforming several known antioxidants in certain assays .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For instance, it exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Breast Cancer Treatment : A clinical study involving patients with estrogen receptor-positive breast cancer treated with this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies .
- Chronic Inflammatory Diseases : In patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain relief, indicating its potential as a therapeutic agent for chronic inflammatory conditions .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : Likely involves amide coupling between bis(furan-2-yl)ethylamine and 4-ethoxyphenyl oxalic acid derivatives, analogous to ranitidine-related compound syntheses .
- Future Work : Experimental studies on crystallography (using SHELX ), solubility, and bioactivity are needed to validate computational inferences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
